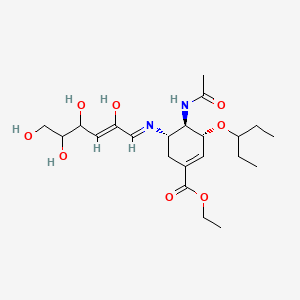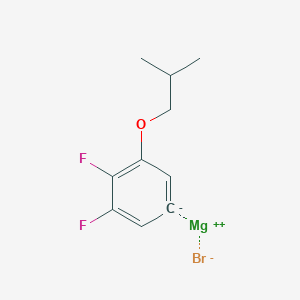
n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)aniline with methoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
科学的研究の応用
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
Uniqueness
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetamide group enhances its solubility and bioavailability, making it a promising candidate for various applications .
特性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC名 |
2-methoxy-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N4O2/c1-17-6-11(16)14-9-4-2-3-5-10(9)15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16) |
InChIキー |
ZUTPJPKWVHXTKI-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)NC1=CC=CC=C1N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
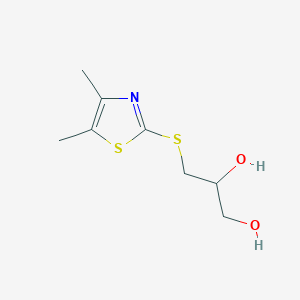
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)
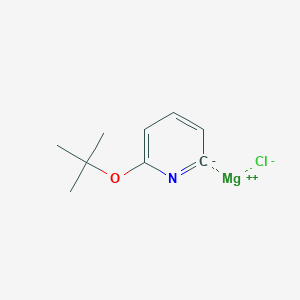
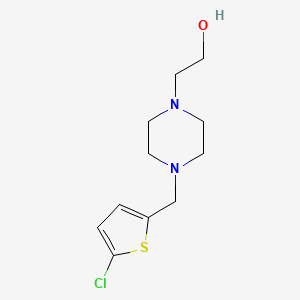
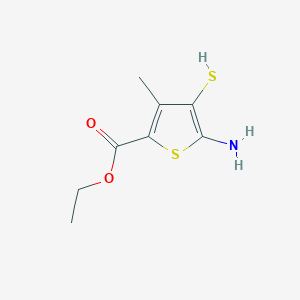
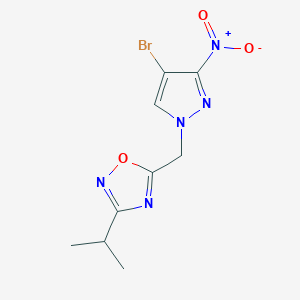
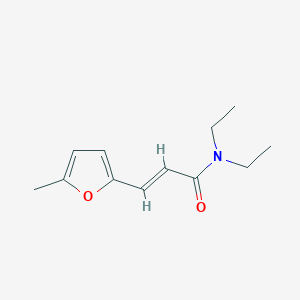
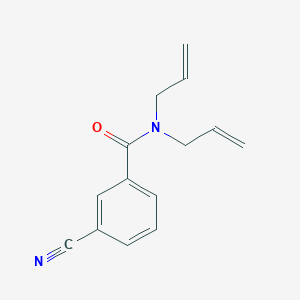
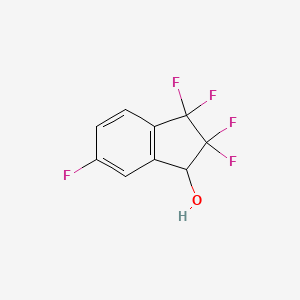
![3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902152.png)
